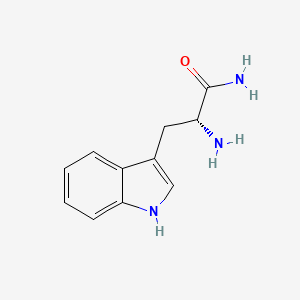

D-tryptophanamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H13N3O |

|---|---|

Molecular Weight |

203.24 g/mol |

IUPAC Name |

(2R)-2-amino-3-(1H-indol-3-yl)propanamide |

InChI |

InChI=1S/C11H13N3O/c12-9(11(13)15)5-7-6-14-10-4-2-1-3-8(7)10/h1-4,6,9,14H,5,12H2,(H2,13,15)/t9-/m1/s1 |

InChI Key |

JLSKPBDKNIXMBS-SECBINFHSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@H](C(=O)N)N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)N)N |

Origin of Product |

United States |

Synthetic Methodologies and Stereochemical Control of D Tryptophanamide

Chemoenzymatic Synthesis Routes for D-Tryptophanamide and its Precursors

Chemoenzymatic strategies offer elegant solutions for the stereoselective synthesis of this compound, leveraging the inherent specificity of enzymes to achieve high enantiopurity.

Amidase-Catalyzed Hydrolysis for this compound Production

The stereospecific hydrolysis of racemic amino acid amides using amidases is a well-established method for producing optically pure amino acids. While many studies focus on the production of L-amino acids, the same principle applies to the synthesis of their D-enantiomers through the action of D-stereospecific amidases. These enzymes selectively catalyze the hydrolysis of the D-enantiomer from a racemic mixture of tryptophanamide (DL-tryptophanamide), leaving the unreacted L-tryptophanamide.

Conversely, an L-specific amidase can be used to hydrolyze L-tryptophanamide from a racemic mixture, leaving behind the desired this compound. For instance, a bacterial strain, Flavobacterium aquatile ZJB-09211, has been identified for its ability to produce L-tryptophan through the asymmetric hydrolysis of L-tryptophanamide from DL-tryptophanamide with high enantioselectivity. researchgate.netresearchgate.net This process effectively isolates this compound.

Thermostable D-amino acid amidases have also been identified from various microbial sources, such as Brevibacillus borstelensis BCS-1. pu-toyama.ac.jp This particular enzyme demonstrates activity towards several D-amino acid amides, including this compound, hydrolyzing it to D-tryptophan and ammonia. pu-toyama.ac.jp The high stereospecificity of these enzymes is crucial for achieving the high enantiomeric excess required for many applications. nih.gov

Table 1: Examples of Amidase Activity on Tryptophanamide Derivatives

| Enzyme Source | Substrate | Product(s) | Key Finding | Reference |

|---|---|---|---|---|

| Flavobacterium aquatile ZJB-09211 | DL-Tryptophanamide | L-Tryptophan & this compound | Asymmetric hydrolysis of L-tryptophanamide with excellent stereoselectivity. researchgate.netresearchgate.net | researchgate.net, researchgate.net |

| Brevibacillus borstelensis BCS-1 | This compound | D-Tryptophan & Ammonia | Thermostable D-methionine amidase with activity on this compound. pu-toyama.ac.jp | pu-toyama.ac.jp |

Enzyme-Mediated Deracemization and Stereoinversion Approaches

Deracemization and stereoinversion offer an alternative enzymatic route to produce D-amino acids and their derivatives from racemic mixtures. These processes can achieve theoretical yields of 100%. One such approach involves the use of L-amino acid oxidases (LAAOs). researchgate.netd-nb.infonih.gov In this system, the L-enantiomer of a racemic amino acid mixture is selectively oxidized by the LAAO to the corresponding α-imino acid. d-nb.info This intermediate is then non-selectively reduced back to the racemic amino acid by a chemical reducing agent, leading to a gradual enrichment of the D-enantiomer. d-nb.inforesearchgate.net

Ancestral LAAOs have been developed that exhibit broad substrate selectivity and high productivity, making them suitable for the deracemization of various amino acids, including tryptophan derivatives. researchgate.net For example, an ancestral LAAO has been successfully applied to the deracemization of several D,L-tryptophan derivatives, achieving full conversion to the D-form with over 99% enantiomeric excess. researchgate.net This method represents a powerful tool for obtaining optically pure D-amino acid derivatives. researchgate.netnih.gov

Another strategy for stereoinversion involves a multi-enzyme cascade. For instance, L-tryptophan derivatives can be converted to their D-enantiomers through a process involving oxidative deamination by an L-amino acid deaminase (LAAD) to the α-keto acid, followed by stereoselective transamination by a D-aminotransferase. nih.gov

Chemical Synthesis Approaches to this compound

Traditional chemical synthesis provides reliable and scalable methods for the preparation of this compound.

Ammonolysis of D-Tryptophan Esters

A straightforward and common method for the synthesis of this compound is the ammonolysis of a corresponding D-tryptophan ester, such as D-tryptophan methyl ester. researchgate.netacs.orgnih.gov This reaction involves treating the D-tryptophan ester with ammonia, which displaces the ester group to form the primary amide. This method is efficient for producing this compound for use in further synthetic applications. researchgate.netacs.orgnih.gov The synthesis of the precursor, D-tryptophan methyl ester hydrochloride, can be achieved by reacting D-tryptophan with an alcohol like methanol (B129727) in the presence of a catalyst. google.com

Peptidomimetic and Scaffold Synthesis Incorporating this compound

This compound can be incorporated into peptidomimetic structures and complex molecular scaffolds. Peptidomimetics are compounds designed to mimic the structure and function of peptides, and the inclusion of D-amino acids can enhance their stability against enzymatic degradation. The synthesis of such molecules often involves standard solid-phase or solution-phase peptide coupling techniques. gre.ac.ukbiorxiv.org For example, peptidomimetic inhibitors of N-terminal methyltransferase 1 (NTMT1) have been designed based on the structure of peptide substrates, which can include tryptophan derivatives. biorxiv.org The synthesis of these inhibitors can be achieved using standard Fmoc solid-phase peptide synthesis. biorxiv.org

Stereoselective Derivatization of this compound Scaffolds for Research

This compound has been utilized as a chiral auxiliary in the stereoselective derivatization of amino acids for analytical purposes. A notable example is the development of a Marfey-type reagent, (5-fluoro-2,4-dinitrophenyl)-Nα-D-tryptophanamide, derived from this compound. researchgate.netacs.org This chiral derivatizing agent reacts with amino acids to form diastereomers that can be separated and analyzed by techniques like high-performance liquid chromatography (HPLC). acs.orgresearcher.life The use of a this compound-based reagent provides an alternative to the more common L-amino acid-based Marfey's reagents and can offer improved resolution for certain amino acids. acs.org The synthesis involves the reaction of this compound with 1,5-difluoro-2,4-dinitrobenzene (B51812) (DFDNB). researchgate.netacs.orgnih.gov

Table 2: Derivatization of this compound for Chiral Analysis

| Reagent Name | Precursors | Application | Analytical Technique | Reference |

|---|

Molecular Interactions and Target Engagement of D Tryptophanamide

D-Tryptophanamide Binding to Enzymatic Active Sites

This compound, as an analog of the amino acid tryptophan, has been studied in the context of its interaction with enzymes that recognize tryptophan or similar structures. The primary focus of this research has been on its binding to tryptophanyl-tRNA synthetase.

While this compound is recognized by the active site of certain enzymes, detailed kinetic studies quantifying its inhibitory potency are not extensively documented in publicly available literature. The inhibition constant (Kᵢ), a measure of the inhibitor's binding affinity, is a critical parameter in understanding the specificity and strength of enzyme inhibition. For this compound, specific Kᵢ values are not readily found in the reviewed scientific literature.

However, studies on related compounds and enzymes provide some context. For instance, research on indoleamine 2,3-dioxygenase has shown that various indole (B1671886) derivatives, including D-tryptophan, can inhibit the enzyme, suggesting the presence of an effector binding site distinct from the catalytic site. ebmconsult.com This indicates that the D-isomer of tryptophan and its derivatives can indeed interact with and modulate the activity of specific enzymes. In the case of Escherichia coli tryptophanyl-tRNA synthetase, it has been observed that the enzyme can catalyze the formation of tryptophanamide, although the affinity of the product for the enzyme is weak.

The structural basis for the interaction between tryptophanamide and an enzyme has been elucidated through X-ray crystallography. A notable example is the crystal structure of human tryptophanyl-tRNA synthetase (hTrpRS) in complex with tryptophanamide and ATP. This structure provides a detailed view of how the enzyme accommodates the ligand in its active site.

The binding of tryptophanamide to hTrpRS occurs within the tryptophan-binding pocket of the enzyme's active site. The indole ring of tryptophanamide is a key recognition motif, forming specific interactions with the surrounding amino acid residues. The amide group of this compound also participates in hydrogen bonding within the active site, further stabilizing the complex. The crystal structure reveals an induced-fit mechanism for substrate recognition, where the binding of the ligand prompts a conformational change in the enzyme, creating a well-defined pocket for the tryptophanamide molecule.

| Enzyme | PDB ID | Method | Resolution (Å) | Key Interacting Residues |

|---|---|---|---|---|

| Human Tryptophanyl-tRNA Synthetase | 2QUI | X-ray Diffraction | 2.40 | Involves residues within the AIDQ motif |

| Bacillus stearothermophilus Tryptophanyl-tRNA Synthetase | 1MAU | X-ray Diffraction | 2.90 | - |

The effect of pH on the binding of this compound to enzymatic active sites has not been extensively studied for this specific compound. However, the pH of the surrounding environment is a critical factor that generally influences enzyme-ligand interactions. Changes in pH can alter the ionization state of both the ligand and the amino acid residues in the enzyme's active site, thereby affecting the electrostatic interactions that are often crucial for binding. sigmaaldrich.com

For example, studies on tryptophanase have shown that pH can shift the equilibrium between different forms of the enzyme's coenzyme, and the binding of a substrate analog can influence this equilibrium. dntb.gov.ua Similarly, the binding of superoxide (B77818) radicals to indoleamine 2,3-dioxygenase, a process that is affected by D-tryptophan, has been shown to be pH-dependent, with the rate constant for the reaction increasing with a decrease in pH. ebmconsult.comresearchgate.net These findings suggest that the binding of this compound to its target enzymes is also likely to be sensitive to pH changes, although specific studies are needed to confirm this and to determine the optimal pH for binding.

Ligand-Receptor Interactions Involving this compound (if found in research, not clinical)

Currently, there is a lack of specific research in the public domain detailing the direct interaction of this compound with non-enzyme biological receptors in a non-clinical research context. While studies have explored the role of D-tryptophan-containing peptides as antagonists for receptors like the endothelin receptor, these investigations focus on the amino acid as part of a larger peptide structure rather than on this compound as an individual molecule. Therefore, the specific ligand-receptor interactions of this compound remain an area for future investigation.

Modulation of Protein-Protein Interactions by this compound Analogs

The use of small molecules to modulate protein-protein interactions (PPIs) is a growing area of research. Tryptophan and its analogs are of particular interest in this field due to the role of the indole ring in forming key interactions at protein interfaces. sigmaaldrich.comnih.govresearchgate.net While there are no specific studies detailing the use of this compound analogs to modulate PPIs, research on other tryptophan analogs provides a strong rationale for their potential in this area.

For instance, fluorinated tryptophan analogs have been successfully incorporated into proteins to probe and modulate electrostatic π-π interactions that are critical for protein dimerization and ligand binding. sigmaaldrich.comnih.govresearchgate.netresearchgate.net These studies demonstrate that modifications to the indole ring can significantly alter the affinity of protein-protein interactions. Given that this compound possesses this key indole moiety, it is conceivable that its analogs, with modifications to the indole ring or the amide group, could be designed to either inhibit or stabilize specific PPIs. Such analogs could serve as valuable research tools to dissect the roles of specific PPIs in cellular processes.

Interaction with Biological Membranes and Permeation Studies

The ability of a compound to cross biological membranes is a critical determinant of its biological activity. Permeation studies of tryptophan derivatives have provided insights into the membrane transport of these molecules. A study investigating the permeability of various tryptophan derivatives across Caco-2 cell monolayers, a model of the human intestinal epithelium, included data for tryptophanamide (Trp-NH₂). nih.govresearchgate.netnih.gov

The study found that the transcellular permeability of Trp-NH₂ from the apical to the basolateral side, which mimics intestinal absorption, decreased with increasing concentration, suggesting the involvement of a saturable transport mechanism. nih.gov The permeability of N-terminal protected tryptophan derivatives was found to be relatively constant in both directions. nih.gov The ratio of the permeability coefficient at pH 6.3 to that at pH 7.3 was explained by the ratio of the ionic to the neutral form of the compounds, highlighting the influence of pH on membrane permeation. nih.gov

A separate study on the unassisted transport of N-acetyl-L-tryptophanamide through a lipid bilayer found that the permeation is a slow process, taking hours to complete. nih.gov This suggests that the transport of tryptophanamide derivatives across membranes is significantly influenced by their size and hydrophilicity. nih.gov

| Compound | Model System | Permeability Coefficient (Papp) | Key Findings |

|---|---|---|---|

| Tryptophanamide (Trp-NH₂) | Caco-2 cells | Concentration-dependent | Permeability from apical to basolateral side saturated at concentrations above 0.4 mM. nih.gov |

| N-acetyl-L-tryptophanamide | DOPC membrane | ~10⁻⁷ cm/sec | Unassisted transport is significantly slower than that of the tryptophan side chain alone. nih.gov |

Biological Activities and Mechanistic Studies of D Tryptophanamide in Preclinical Models

Effects of D-Tryptophanamide on Cellular Pathways and Signaling (at a molecular level)

The direct effects of this compound on specific cellular signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) or Phosphatidylinositol 3-kinase (PI3K)/AKT pathways are not extensively detailed in current research. However, the broader metabolism of tryptophan, from which this compound is derived, is known to intersect with crucial cellular signaling cascades that regulate inflammation, immunity, and neuronal function. researchgate.net

Tryptophan metabolism is primarily channeled through the kynurenine (B1673888) and serotonin (B10506) pathways. researchgate.net Key enzymes in these pathways, such as indoleamine-2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO), are often dysregulated in disease states, including cancer, leading to an immunosuppressive tumor microenvironment. researchgate.net The metabolic products of these pathways can act as signaling molecules themselves. For instance, kynurenine can modulate immune responses by interacting with the aryl hydrocarbon receptor (AhR). researchgate.net

Inflammatory stimuli can activate tryptophan metabolism, leading to changes in the kynurenine-to-tryptophan ratio, which in turn suppresses inflammatory responses. nih.gov This modulation is partly mediated by the activation of the GCN2 kinase in response to tryptophan depletion, leading to the production of anti-inflammatory cytokines like IL-10 and TGF-β by immune cells such as dendritic cells and macrophages. nih.gov While these findings relate to tryptophan metabolism in general, they provide a framework for hypothesizing how this compound, as a derivative, might influence these fundamental cellular processes.

This compound in Antimicrobial Research Models (Focus on Mechanism of Action)

Research into the antimicrobial properties of D-amino acids has highlighted their potential as therapeutic agents. While specific studies on this compound are limited, research on D-tryptophan provides significant insights into the potential mechanisms of action. D-tryptophan has demonstrated notable antimicrobial and anti-biofilm activities against various pathogens. nih.gov

The antimicrobial action of tryptophan-rich peptides often involves the disruption of bacterial membrane integrity. mdpi.com The aromatic side chain of tryptophan is capable of inserting into the membrane bilayer, leading to cell lysis. mdpi.com Furthermore, D-amino acids, in general, can interfere with the bacterial cell wall by being incorporated into the peptidoglycan, which disrupts its structure and can lead to the dispersal of biofilms. frontiersin.org

| Compound/Peptide | Target Organism(s) | Observed Effect | Putative Mechanism of Action | Reference(s) |

| D-Tryptophan | Listeria monocytogenes, Salmonella enterica, Escherichia coli O157:H7 | Growth inhibition | Not fully elucidated, but may involve prevention of initial cell adhesion and biofilm formation. nih.gov | nih.govnih.gov |

| Tryptophan-rich peptides | Broad-spectrum (bacteria, fungi) | Membrane disruption, inhibition of macromolecule synthesis | Insertion into and disruption of the cell membrane; targeting of intracellular pathways. mdpi.com | mdpi.com |

| D-Amino Acid Mixture (including D-Tryptophan) | Bacillus subtilis | Biofilm dispersal | Incorporation into the cell wall peptidoglycan, leading to the release of amyloid fibers. | frontiersin.org |

| dCATH (duck cathelicidin) peptides | E. coli, S. aureus | Increased membrane permeability, loss of membrane integrity | Direct interaction with and disruption of the bacterial cell membrane. frontiersin.org | frontiersin.org |

Inhibition of Microbial Enzyme Systems by this compound

The specific microbial enzyme systems that are directly inhibited by this compound have not been extensively characterized. However, research on related compounds suggests potential targets. Tryptophanase, a bacterial enzyme that catalyzes the breakdown of L-tryptophan into indole (B1671886), pyruvate, and ammonia, is a potential target for tryptophan analogs. google.com While this enzyme acts on the L-isomer, competitive or non-competitive inhibition by D-isomers or their amides is a plausible mechanism. For instance, N-acetyl-L-tryptophan has been shown to be a noncompetitive inhibitor of tryptophanase. clevelandclinic.org

Another relevant enzyme is tryptophanyl-tRNA synthetase (TrpRS), which is crucial for protein synthesis. A study has shown that the binding of tryptophanamide can stabilize the thermal transition of Bacillus subtilis TrpRS, suggesting an interaction with the enzyme. researchgate.net This interaction could potentially interfere with the enzyme's function, thereby inhibiting bacterial growth.

Furthermore, a study on a newly isolated bacterium, Flavobacterium aquatile, demonstrated its ability to produce an amidase that enantioselectively hydrolyzes L-tryptophanamide from a racemic mixture to produce L-tryptophan. pu-toyama.ac.jp This indicates that microbial amidases can interact with tryptophanamide, and it is conceivable that this compound could act as an inhibitor for some of these enzymes.

| Enzyme | Source Organism(s) | Interacting Compound | Type of Interaction | Reference(s) |

| Tryptophanase | Escherichia coli, etc. | N-acetyl-L-tryptophan | Noncompetitive inhibition | clevelandclinic.org |

| Tryptophanyl-tRNA synthetase (TrpRS) | Bacillus subtilis | Tryptophanamide | Stabilization of thermal transition | researchgate.net |

| Amidase | Flavobacterium aquatile | L-Tryptophanamide | Enantioselective hydrolysis | pu-toyama.ac.jp |

| D-amino acid amidase | Brevibacillus borstelensis | D-amino acid amides | Hydrolysis | mdpi.com |

Cellular Permeation Mechanisms of this compound in Microorganisms

The entry of antimicrobial compounds into microbial cells is a critical step for their activity. For amino acid derivatives like this compound, this process is likely mediated by specific transport systems. Bacteria possess various amino acid transport systems to acquire nutrients from their environment. nih.gov

A study on Bacillus megaterium identified an inducible permease system that transports both D- and L-tryptophan. mdpi.com This suggests that bacteria have mechanisms to take up D-amino acids, which could also be utilized by this compound. The transport of many amino acids in bacteria is an active process, often driven by the proton-motive force. nih.gov

The interaction of antimicrobial peptides with bacterial membranes is another important aspect of permeation. Tryptophan residues in these peptides can facilitate their insertion into the lipid bilayer. mdpi.com While this compound is a single amino acid derivative and not a peptide, its indole side chain could still promote interaction with and passive diffusion across the bacterial membrane, although this is likely to be less efficient than active transport. The initial binding to the bacterial cell membrane is often governed by electrostatic interactions between cationic molecules and negatively charged components of the bacterial membrane. frontiersin.org

Immunomodulatory Aspects of this compound at the Cellular or Molecular Level

The metabolism of tryptophan is intricately linked with the regulation of the immune response. nih.gov Catabolism of tryptophan via the kynurenine pathway, primarily through the enzyme IDO, is a key mechanism for inducing immune tolerance. nih.gov This process can lead to the suppression of T-cell proliferation due to tryptophan depletion and the generation of immunosuppressive metabolites. nih.govresearchgate.net

At the cellular level, tryptophan deprivation has been shown to induce tolerogenic properties in human dendritic cells. This is associated with the upregulation of inhibitory receptors ILT3 and ILT4 and a reduced capacity to stimulate T cells. mdpi.com Furthermore, these dendritic cells can promote the differentiation of CD4+CD25+Foxp3+ regulatory T cells, which play a crucial role in maintaining immune homeostasis. mdpi.com

A study on D-tryptophan demonstrated its ability to prevent colitis in a mouse model by modulating the metabolism of tryptophan by gut microbiota. nih.gov D-tryptophan was found to inhibit the growth of colitogenic pathobionts, suggesting a direct effect on the gut microbial composition which in turn influences host immune responses. nih.gov While direct evidence for this compound is lacking, these findings suggest that it could similarly influence immune cell function, potentially through its effects on tryptophan-metabolizing enzymes or by interacting with immune cell receptors.

| Compound/Condition | Immune Cell Type(s) | Observed Effect at Cellular/Molecular Level | Reference(s) |

| Tryptophan catabolism | T-cells | Suppression of proliferation | nih.govresearchgate.net |

| Tryptophan deprivation | Dendritic cells | Induction of tolerogenic phenotype; upregulation of inhibitory receptors ILT3 and ILT4 | mdpi.com |

| Tryptophan deprivation | Regulatory T-cells (Tregs) | Induction of CD4+CD25+Foxp3+ Tregs | mdpi.com |

| D-Tryptophan | Gut microbiota/Host | Prevention of colitis by modulating microbial tryptophan metabolism and inhibiting pathobionts | nih.gov |

| Tryptophan | CD8+ T-cells | Downregulation of surface PD-1 via tryptophanylation of E3 ligase TRIP12 | researchgate.net |

Neurochemical Research Involving this compound Analogs (Focus on Neurotransmitter Modulation, not clinical outcomes)

Tryptophan is the metabolic precursor to the neurotransmitter serotonin (5-hydroxytryptamine or 5-HT). mdpi.com The synthesis of serotonin in the brain is dependent on the availability of tryptophan, which is transported across the blood-brain barrier. nih.gov Therefore, analogs of tryptophan have the potential to modulate serotonergic neurotransmission.

The initial and rate-limiting step in serotonin biosynthesis is the hydroxylation of tryptophan by the enzyme tryptophan hydroxylase (TPH). wikipedia.org Compounds that can interact with or inhibit this enzyme can directly affect serotonin levels. While there is no specific research on this compound analogs modulating TPH, it is a plausible area of investigation. For example, dopamine-derived quinones have been shown to inactivate TPH, demonstrating that the enzyme's activity can be altered by other molecules. wikipedia.org

Tryptamine (B22526), which is formed by the decarboxylation of tryptophan, is another neuroactive compound that can act as a monoamine releasing agent for serotonin, dopamine, and norepinephrine. Synthetic derivatives of tryptamine have been developed with potent monoaminergic activity. This suggests that analogs of this compound, which share the core indole structure, could potentially be designed to modulate the release or synthesis of various neurotransmitters.

Research on other tryptophan metabolites, such as kynurenic acid (KYNA), has shown that they can influence glutamatergic neurotransmission by acting as antagonists at NMDA receptors. researchgate.net This highlights the diverse neurochemical roles of tryptophan derivatives and suggests that this compound analogs could have a range of effects on different neurotransmitter systems.

Structure Activity Relationship Sar and Analog Design Based on D Tryptophanamide

Systematic Modification of D-Tryptophanamide Functional Groups for Research Purposes

The systematic alteration of functional groups on a lead compound is a fundamental strategy in medicinal chemistry to probe molecular interactions and optimize biological activity. drugdesign.org For this compound, key functional groups—the primary amide, the α-amine, and the indole (B1671886) ring—serve as primary targets for modification. These alterations are designed to explore their roles in binding to receptors or enzymes through hydrogen bonds, ionic interactions, and hydrophobic interactions. drugdesign.org

A significant application of this approach is in the field of chiral analysis. This compound has been systematically modified to create novel chiral derivatizing agents (CDAs) for the configurational analysis of amino acids using methods like reversed-phase HPLC. nih.govacs.org In one such example, this compound (d-Trp-NH2) is converted into a Marfey-type reagent. This is achieved through a nucleophilic aromatic substitution (SNAr) reaction between the α-amino group of this compound and 1,5-difluoro-2,4-dinitrobenzene (B51812) (DFDNB). nih.govacs.org

The resulting agent, (R)-5-fluoro-2,4-dinitrophenyl-Nα-d-tryptophanamide, can then be used to derivatize amino acid mixtures. The introduction of the π-rich indole ring from the tryptophanamide scaffold enhances π-π interactions and alters the retention times of the resulting diastereomeric derivatives during HPLC separation, thereby improving resolution compared to traditional reagents. acs.org This systematic modification of the amine functional group transforms this compound into a sophisticated tool for stereochemical analysis in natural product research. nih.govacs.org

Impact of Side Chain Modifications on Molecular Interactions and Selectivity

The indole side chain of this compound is a dominant feature governing its molecular interactions. It participates in various non-covalent interactions, including hydrophobic, π-π stacking, and cation-π interactions, which are critical for stabilizing secondary and tertiary structures in peptides and proteins. nih.govnih.gov Consequently, modifying this side chain can profoundly influence a molecule's binding affinity and selectivity for its biological target.

Research into peptidic endothelin (ET) receptor antagonists provides a clear example of how targeted side chain modifications on a D-tryptophan residue, a core component of this compound, can modulate receptor subtype selectivity. nih.gov By introducing various substituents at the C-2 position of the D-tryptophan indole ring within both cyclic and linear peptide antagonists, researchers were able to fine-tune their selectivity for the ETA versus the ETB receptor subtypes. nih.gov

The study revealed that the nature of the C-2 substituent was a critical determinant of this selectivity. For instance, incorporating 2-halo (e.g., chloro, bromo) or 2-methyl-D-tryptophan resulted in antagonists that could potently target both ETA and ETB receptors. In stark contrast, the introduction of a 2-cyano-D-tryptophan group led to compounds with marked selectivity for the ETB receptor. nih.gov These findings underscore the importance of the indole C-2 position in discriminating between receptor subtypes and demonstrate how subtle changes to the side chain can dramatically alter the pharmacological profile of a this compound-containing molecule. nih.gov

| C-2 Substituent on Indole Ring | Resulting Receptor Selectivity Profile | Interaction Type |

|---|---|---|

| -H (Unsubstituted) | Varies based on peptide backbone | Standard π-π/hydrophobic |

| -Cl, -Br (Halo groups) | Combined ETA/ETB Antagonist | Altered electronics and sterics |

| -CH3 (Methyl group) | Combined ETA/ETB Antagonist | Increased hydrophobicity and bulk |

| -CN (Cyano group) | ETB-Selective Antagonist | Strong electron-withdrawing, potential H-bond acceptor |

Design and Synthesis of this compound Peptidomimetics and Cyclic Analogs

Peptidomimetics are compounds designed to mimic the essential features of a natural peptide while overcoming inherent liabilities such as poor stability against enzymatic degradation and low bioavailability. nih.gov The design of this compound-based peptidomimetics often involves replacing parts of the peptide backbone with non-peptide moieties or introducing conformational constraints to lock the molecule into its bioactive shape. upc.edu

Cyclization is a widely used strategy to create conformationally restricted analogs. upc.edu By linking the side chain of a D-tryptophan residue to another part of the peptide, a cyclic structure is formed, which can enhance potency, selectivity, and stability. mdpi.comnih.gov The synthesis of cyclic pentapeptide endothelin receptor antagonists containing D-tryptophan is a prominent example of this approach. nih.gov The electron-rich indole side chain of tryptophan is a versatile substrate for various cyclization reactions, enabling the creation of a diverse range of cyclic peptide architectures. nih.gov

The synthesis of novel, non-natural amino acid analogs of this compound is another key strategy. For instance, α,β-cyclopropyl and β,β′-cyclopropyl tryptophan analogs have been designed and synthesized as mechanistic probes for enzymes like indoleamine-2,3-dioxygenase 1 (IDO1). nih.gov The synthesis of these constrained analogs can be complex; the preparation of β,β′-cyclopropyl tryptophan, for example, involves the cyclodialkylation of 3-indole acetonitrile (B52724) to install the spirocyclic cyclopropane (B1198618) core. nih.gov These peptidomimetic and cyclic analogs serve as valuable tools for probing biological mechanisms and as starting points for the development of new therapeutic agents. mdpi.comnih.gov

Conformational Analysis of this compound and its Analogs

The biological activity of this compound and its analogs is intrinsically linked to their three-dimensional structure and conformational flexibility. Conformational analysis aims to identify the stable low-energy conformations that a molecule can adopt and to understand the dynamics of interconversion between them. nih.govnih.gov

A variety of computational and experimental techniques are employed for this purpose. Theoretical methods such as ab initio and Density Functional Theory (DFT) calculations are used to explore the potential energy surface of a molecule and locate its stable conformers. researchgate.net Such studies on tryptophan and its derivatives have revealed that the conformational landscape is governed by a complex interplay of noncovalent interactions, including intramolecular hydrogen bonds (e.g., NH-O) and various π-interactions (NH-π, CH-π, π-π). nih.govresearchgate.net These interactions stabilize specific orientations of the backbone and the indole side chain relative to each other. nih.govresearchgate.net

Experimental techniques provide crucial validation for computational models. For instance, IR-UV hole-filling spectroscopy has been used to study the conformational isomerization dynamics of N-acetyl tryptophan amide, a closely related analog. nih.gov This method allows for the selective excitation of single conformations to drive and observe the process of isomerization. nih.gov Furthermore, molecular dynamics (MD) simulations can provide insights into the conformational states and structural variability of D-tryptophan-containing peptides in solution over time. researchgate.net Together, these analytical methods provide a detailed picture of the conformational preferences of this compound analogs, which is essential for rational drug design and understanding their mechanism of action at a molecular level.

Advanced Analytical and Spectroscopic Characterization of D Tryptophanamide for Research Applications

High-Resolution Mass Spectrometry for D-Tryptophanamide and its Derivatives in Research Samples

High-resolution mass spectrometry (HRMS) is a powerful tool for the analysis of this compound and its derivatives, providing exact mass measurements that facilitate the determination of elemental compositions. bioanalysis-zone.com This technique is essential for identifying and characterizing these compounds in complex biological and chemical matrices.

HRMS, particularly when coupled with techniques like liquid chromatography (LC-MS/MS), allows for the sensitive detection and quantification of tryptophan metabolites. mdpi.com However, challenges such as cross-interferences between related molecules can occur. For instance, tryptophan has been observed to generate signals in the mass-to-charge ratio channels of its metabolites like kynurenine (B1673888). mdpi.com Careful method development and the use of isotopically labeled internal standards, such as D5-tryptophan, are crucial to mitigate these effects and ensure accurate quantification. mdpi.com

In the structural elucidation of natural products containing amino acid residues, HRMS plays a key role. For example, the absolute configuration of amino acids in complex peptides has been determined using derivatizing agents like 5-fluoro-2,4-dinitrophenyl-Nα-L-tryptophanamide, followed by UPLC-MS analysis. researchgate.net The fragmentation patterns observed in the MS/MS spectra provide critical information for confirming the proposed structures. researchgate.net

The table below shows a hypothetical representation of HRMS data for this compound and a derivative.

| Compound | Molecular Formula | Calculated m/z | Measured m/z |

| This compound | C₁₁H₁₃N₃O | 204.1131 | 204.1135 |

| N-Acetyl-D-tryptophanamide | C₁₃H₁₅N₃O₂ | 246.1237 | 246.1241 |

This table is for illustrative purposes and the values may not represent actual experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structure Elucidation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural analysis of this compound and its derivatives. Both ¹H and ¹³C NMR provide information about the chemical environment of each atom, allowing for the unambiguous confirmation of the compound's structure.

For instance, in the synthesis of 6-chloro-L-tryptophan, ¹H NMR was used to confirm the structure of the final product by identifying the chemical shifts and coupling patterns of the protons. nih.gov Similarly, the photo-degradation product of N-acetyl-l-tryptophanamide was analyzed using ¹H, ¹³C, and ¹H-¹³C heteronuclear single-quantum correlation (HSQC) NMR spectroscopy to elucidate its complex structure. nih.gov

The following table provides hypothetical ¹H NMR data for this compound.

| Proton | Chemical Shift (ppm) | Multiplicity |

| H-2 (indole) | 7.18 | s |

| H-4 (indole) | 7.55 | d |

| H-5 (indole) | 7.06 | t |

| H-6 (indole) | 7.12 | t |

| H-7 (indole) | 7.43 | d |

| α-CH | 3.92 | t |

| β-CH₂ | 3.25 | m |

| Amide-NH₂ | 7.80, 7.50 | br s |

This table is for illustrative purposes and the values are based on typical ranges for similar compounds and may not represent actual experimental data.

Circular Dichroism (CD) Spectroscopy for Chiral Purity and Conformational Studies of this compound Derivatives

Circular dichroism (CD) spectroscopy is a vital tool for assessing the chiral purity and studying the conformational properties of this compound and its derivatives. This technique measures the differential absorption of left and right circularly polarized light, which is highly sensitive to the three-dimensional structure of chiral molecules. nih.govcreative-proteomics.com

CD spectroscopy can be used to distinguish between enantiomers. researchgate.net For example, standard aqueous solutions of D- and L-tryptophan show distinct CD spectra. researchgate.net This characteristic allows for the determination of enantiomeric excess in a sample. researchgate.net The technique is also employed to study the self-assembly and conformational changes of tryptophanamide derivatives in solution. gre.ac.ukoiccpress.com For instance, changes in the CD spectra of a thyminyl L-tryptophanamide derivative at different concentrations indicated conformational shifts related to self-assembly processes. gre.ac.uk

In protein studies, near-UV CD spectroscopy provides information on the tertiary structure by probing the environment of aromatic residues like tryptophan. creative-proteomics.comcdnsciencepub.com The interaction of a tryptophan side chain with its local environment influences the CD signal, making it a sensitive probe for conformational changes upon ligand binding or environmental shifts. nih.govunito.it

The table below illustrates how CD spectroscopy can be used to differentiate between enantiomers.

| Compound | Wavelength (nm) | Molar Ellipticity (deg·cm²·dmol⁻¹) |

| This compound | ~220 | Negative |

| L-Tryptophanamide | ~220 | Positive |

This table is for illustrative purposes and the signs of the molar ellipticity are based on the general behavior of D- and L-amino acids.

High-Performance Liquid Chromatography (HPLC) and Chiral Chromatography for this compound Analysis and Resolution

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and separation of this compound and its enantiomer. Chiral chromatography, a specialized form of HPLC, is specifically designed to resolve racemic mixtures into their individual enantiomers. uhplcs.com

Various chiral stationary phases (CSPs) are employed for the separation of tryptophan enantiomers and their derivatives. researchgate.net For instance, a Chirobiotic T HPLC column has been used to achieve baseline resolution of tryptophan enantiomers. researchgate.net Another approach involves using a chiral selector, such as vancomycin, as a chiral mobile phase additive (CMPA) with an achiral stationary phase to separate tryptophan enantiomers. mdpi.com The resolution of enantiomers is influenced by factors like the mobile phase composition, including the type and concentration of organic modifiers and additives. nih.govresearchgate.net

The efficiency of separation is often evaluated by parameters such as the resolution factor (Rs) and selectivity (α). For example, the separation of 6-chlorotryptophan enantiomers was achieved with good resolution using a zwitterionic CSP. nih.gov

Below is a table showing representative data from a chiral HPLC separation of D- and L-tryptophanamide.

| Enantiomer | Retention Time (min) | Resolution (Rs) |

| This compound | 5.93 | 2.36 |

| L-Tryptophanamide | 7.53 |

This table contains example data and is for illustrative purposes. Actual values will vary depending on the specific chromatographic conditions. researchgate.net

Fluorescence Spectroscopy for Probing this compound Interactions and Dynamics

Fluorescence spectroscopy is a highly sensitive technique used to investigate the interactions and dynamics of this compound and its derivatives. The intrinsic fluorescence of the tryptophan indole (B1671886) ring makes it a natural probe for studying its local environment. bmglabtech.com

Changes in the fluorescence properties, such as intensity and emission wavelength, can provide insights into protein conformational changes, ligand binding, and protein folding. nih.govresearchgate.net For example, the fluorescence of N-acetyl-L-tryptophanamide (NATA), a common model compound, is sensitive to the polarity of its environment. saudijournals.com A shift in the emission maximum to shorter wavelengths (a blue shift) often indicates a more hydrophobic environment, while a shift to longer wavelengths (a red shift) suggests a more polar environment. nih.gov

Fluorescence quenching studies, where the fluorescence intensity is decreased by the presence of a quencher molecule, can be used to determine the accessibility of tryptophan residues in proteins and to measure binding affinities. nih.govnih.govcapes.gov.br The quenching can be either dynamic (collisional) or static (formation of a non-fluorescent complex). nih.gov Time-resolved fluorescence spectroscopy can further distinguish between these mechanisms and provide information on the dynamics of the system. nih.gov

The following table summarizes the fluorescence properties of this compound in different environments.

| Environment | Excitation Max (nm) | Emission Max (nm) | Quantum Yield |

| Water | ~280 | ~350-355 | ~0.13 |

| Non-polar solvent | ~280 | ~330-340 | Higher |

This table is for illustrative purposes and the values are based on typical data for tryptophan and its derivatives. nih.govedinst.com

Computational and Theoretical Studies of D Tryptophanamide

Molecular Docking Simulations of D-Tryptophanamide with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between this compound and various biological targets.

Research has utilized molecular docking to investigate the binding of tryptophanamide derivatives to enzymes like butyrylcholinesterase (BChE), a target in neurodegenerative disease research. mdpi.com For instance, studies on tryptophanamide-based compounds have shown that modifications to the core structure can significantly influence binding affinity. mdpi.com Docking simulations of these derivatives into the human BChE binding site have revealed key interactions, such as π-stacking with tryptophan residues (Trp82 and Trp231) and hydrogen bonding with amino acids like Thr120 and His438. mdpi.com

In the context of antimicrobial drug discovery, molecular docking has been employed to screen for inhibitors of enzymes essential for bacterial survival, such as tryptophan synthase from Mycobacterium tuberculosis. nih.gov While not specifically focused on this compound, these studies highlight the methodology's power to identify potential inhibitors from large compound libraries by predicting their binding scores and modes within the enzyme's active site. nih.gov The general process involves preparing the 3D structures of the target protein and the ligand, followed by a docking algorithm that explores various binding poses and scores them based on energy functions. frontiersin.orgbiorxiv.org The top-ranked poses provide insights into the potential binding affinity and the specific interactions driving complex formation. frontiersin.org

Interactive Table: Examples of Molecular Docking Parameters

| Parameter | Description | Typical Software/Method |

| Target Preparation | Obtaining and preparing the 3D structure of the biological target (e.g., from the Protein Data Bank), which includes adding hydrogen atoms and removing water molecules. | AutoDockTools, PyMOL, Chimera |

| Ligand Preparation | Generating the 3D conformation of the ligand (this compound) and assigning appropriate charges. | ChemDraw, Avogadro, Open Babel |

| Docking Algorithm | The computational method used to explore the conformational space of the ligand within the target's binding site. | Lamarckian Genetic Algorithm (in AutoDock) |

| Scoring Function | A mathematical function used to estimate the binding affinity (e.g., in kcal/mol) of the docked poses. | AutoDock Vina, GOLD, Glide |

| Binding Site Definition | Specifying the region on the target protein where the docking calculations will be performed, often defined by a grid box around the active site. | Based on known active sites or predicted binding pockets. |

| Post-docking Analysis | Visualization and analysis of the predicted binding poses to identify key interactions like hydrogen bonds and hydrophobic contacts. | PyMOL, LigPlot+, Discovery Studio |

Molecular Dynamics Simulations for this compound Conformational Landscapes and Permeation

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes and movements of molecules like this compound over time. mdpi.com These simulations solve Newton's equations of motion for a system of atoms and molecules, offering insights into the flexibility and stability of different conformations. nih.gov

MD simulations have been used to investigate the conformational states of tryptophan-containing peptides. researchgate.net For example, a study comparing a peptide with D-tryptophan to its all-L-tryptophan counterpart revealed that the D-amino acid conferred greater structural stability and a more compact conformation. researchgate.net Such simulations can track the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of atoms to quantify structural variability and flexibility. biorxiv.orgresearchgate.net

The conformational landscape of a molecule like this compound is influenced by its environment. MD simulations can model the molecule in different solvents, such as water, to understand how interactions with the solvent affect its shape and dynamics. researchgate.net These simulations are crucial for understanding how the molecule might behave in a biological system, including its ability to permeate cell membranes. By simulating the interaction of the molecule with a lipid bilayer, researchers can gain insights into the energetic barriers and pathways for permeation.

Interactive Table: Key Outputs from Molecular Dynamics Simulations

| Output Parameter | Description | Significance for this compound |

| Root-Mean-Square Deviation (RMSD) | Measures the average distance between the atoms of the simulated structure and a reference structure over time. | Indicates the stability of the molecule's conformation. A stable RMSD suggests the molecule has reached an equilibrium state. researchgate.net |

| Root-Mean-Square Fluctuation (RMSF) | Measures the fluctuation of each atom from its average position during the simulation. | Highlights the flexible regions of the molecule. For this compound, this can reveal which parts of the molecule are most mobile. biorxiv.org |

| Radius of Gyration (Rg) | A measure of the molecule's compactness. | Changes in Rg can indicate conformational changes, such as folding or unfolding. researchgate.net |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule that is accessible to the solvent. | Provides information about the molecule's exposure to its environment, which is important for understanding its solubility and interactions with other molecules. biorxiv.org |

| Free Energy Landscape | A plot that represents the potential energy of the system as a function of one or more conformational coordinates. | Helps to identify the most stable and metastable conformational states of this compound and the energy barriers between them. diva-portal.org |

Quantum Chemical Calculations of this compound Electronic Structure and Photophysical Properties

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. northwestern.eduwikipedia.org These methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), provide detailed information about molecular orbitals, electron density, and the energies of different electronic states. rsdjournal.orgmdpi.com

For a molecule like this compound, which contains the indole (B1671886) chromophore, quantum chemical calculations are particularly useful for understanding its photophysical properties, such as absorption and fluorescence. acs.org The electronic structure of the indole ring dictates how the molecule absorbs and emits light. acs.org Calculations can predict the wavelengths of maximum absorption (λ_abs) and emission (λ_flu), as well as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.com The HOMO-LUMO energy gap is a key determinant of the molecule's electronic and optical properties. mdpi.com

Studies on tryptophan and its derivatives have used quantum chemical methods to investigate the nature of their excited states and the pathways for energy transfer. nih.gov For example, calculations can elucidate the character of the excited states (e.g., locally excited vs. charge-transfer states) and the factors that influence their lifetimes and decay pathways. nih.govresearchgate.net These theoretical insights are crucial for interpreting experimental spectroscopic data and for designing molecules with specific photophysical properties.

Interactive Table: Predicted Photophysical Properties of Tryptophan Derivatives from Quantum Chemical Calculations

| Property | Description | Relevance to this compound |

| Absorption Wavelength (λ_abs) | The wavelength of light at which the molecule shows maximum absorbance. mdpi.com | Corresponds to the energy required to promote an electron from the ground state to an excited state. Typically around 280 nm for the indole chromophore. saudijournals.com |

| Emission Wavelength (λ_flu) | The wavelength of light at which the molecule shows maximum fluorescence. mdpi.com | Corresponds to the energy released when an electron returns from the excited state to the ground state. Typically around 350 nm for tryptophan in water. saudijournals.com |

| Stokes Shift | The difference in wavelength between the maximum of absorption and the maximum of emission. mdpi.com | Reflects the energy loss due to non-radiative processes in the excited state before fluorescence occurs. |

| Quantum Yield (Φ) | The ratio of the number of photons emitted to the number of photons absorbed. | A measure of the efficiency of the fluorescence process. |

| Excited State Lifetime (τ) | The average time the molecule spends in the excited state before returning to the ground state. researchgate.net | Influences the molecule's potential for photochemical reactions and its sensitivity to quenchers. |

In Silico Prediction of this compound Biological Interactions

In silico prediction encompasses a broad range of computational methods used to forecast the biological activities and pharmacokinetic properties of a molecule before it is synthesized or tested in the lab. nih.govresearchgate.net These approaches leverage existing data and computational models to make predictions about a compound's behavior.

For this compound, in silico tools can predict its potential interactions with a wide array of biological targets, going beyond what might be tested in initial experimental screens. targetmol.com By comparing the structure of this compound to libraries of known active compounds, it is possible to generate hypotheses about its potential biological activities, such as enzyme inhibition or receptor binding. nih.gov For example, online tools can predict a compound's activity spectrum based on its structural similarity to compounds with known biological effects. nih.gov

Furthermore, in silico methods are widely used to predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. These predictions are crucial in the early stages of drug discovery to identify compounds with favorable pharmacokinetic profiles and to flag potential liabilities. nih.gov For instance, models can predict properties like oral bioavailability, blood-brain barrier penetration, and potential for causing adverse effects. While these are predictions and require experimental validation, they are invaluable for prioritizing compounds for further development. researchgate.net

Applications of D Tryptophanamide As a Research Probe and Tool

Use of D-Tryptophanamide in Biochemical Assay Development

The intrinsic properties of the tryptophan moiety within this compound make it and its derivatives valuable in the design of biochemical assays. The fluorescence of the indole (B1671886) group is highly sensitive to its local environment, a characteristic that is widely exploited to study protein structure, function, and interactions. nih.govportlandpress.com

Research has utilized tryptophan derivatives to monitor protein conformational changes, ligand binding, and protein folding processes. nih.gov For instance, fluorescence spectroscopy is a primary method for investigating the structural dynamics of proteins because the emission spectrum of a tryptophan residue can shift or change in intensity upon changes in its surrounding environment, such as during a binding event. portlandpress.com A common technique is the tryptophan fluorescence quenching assay, where the binding of a ligand can quench the natural fluorescence of a nearby tryptophan residue, allowing for the calculation of binding affinities. nih.gov

In the context of the cyanobacterial circadian clock system, the fluorescence of tryptophan residues in the KaiC protein is used as a sensitive probe to detect the rhythmic conformational changes that drive the clock's function. portlandpress.com While these studies often focus on proteins containing tryptophan, model compounds like N-acetyl-L-tryptophanamide (NATA) are frequently used to establish baseline fluorescence properties and to understand quenching mechanisms that are fundamental to these assays. pnas.orgsigmaaldrich.com The principles derived from studying NATA are directly applicable to understanding the behavior of this compound in similar assay systems.

This compound as a Chiral Derivatizing Agent for Amino Acid Configurational Analysis (e.g., Marfey's Method Variants)

One of the most significant applications of this compound is in the synthesis of chiral derivatizing agents (CDAs) for determining the absolute configuration of amino acids. This is crucial in fields like natural product chemistry, where complex peptides often contain non-proteinogenic or D-amino acids. acs.orgresearcher.life The most established method for this purpose is Marfey's method, which traditionally uses 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide (L-FDAA). acs.org

However, the standard Marfey's reagent (L-FDAA) sometimes fails to resolve the diastereomeric derivatives of certain amino acids. acs.orgresearcher.life To overcome this limitation, researchers have developed variants by replacing the L-alaninamide portion with other chiral auxiliaries, including this compound. acs.orgnih.gov this compound is reacted with 1,5-difluoro-2,4-dinitrobenzene (B51812) to create a new reagent, (5-fluoro-2,4-dinitrophenyl)-Nα-D-tryptophanamide (D-FDTA). researchgate.net The corresponding L-enantiomer (L-FDTA) is also widely used. nih.govescholarship.org

When an amino acid mixture from a hydrolyzed peptide is reacted with L-FDTA, it forms diastereomers that can be separated and analyzed by reversed-phase high-performance liquid chromatography (HPLC). acs.orgresearcher.life The derivatives made with the tryptophanamide-based reagent, L-FDTA, have shown superior HPLC performance compared to the traditional L-FDAA. researcher.lifeescholarship.org This improvement is characterized by longer retention times and, critically, better resolution between the L- and D-amino acid derivatives. acs.orgresearcher.life This enhanced separation is attributed to π-cation interactions between the electron-rich indole ring of the tryptophanamide moiety and ammonium (B1175870) ions in the mobile phase. researcher.lifeescholarship.org The use of complementary D- and L- versions of the reagent, such as D-FDTA and L-FDTA, is a powerful strategy, especially when only one enantiomer of a standard amino acid is available for comparison. acs.org

| Amino Acid | L-FDAA Derivative t_R (min) | L-FDTA Derivative t_R (min) | ||

|---|---|---|---|---|

| L-Isomer | D-Isomer | L-Isomer | D-Isomer | |

| Ala | 15.8 | 19.5 | 22.1 | 29.5 |

| Phe | 26.9 | 34.5 | 36.9 | 47.8 |

| Glu | 10.5 | 11.8 | 15.2 | 18.1 |

| Leu | 24.3 | 31.5 | 33.7 | 44.5 |

| Ser | 9.8 | 11.0 | 14.1 | 16.2 |

| Pro | 19.2 | 21.9 | 27.8 | 30.8 |

Data adapted from research findings on Marfey's method variants. acs.org

This compound as a Fluorescent Probe for Biological Systems and Protein Dynamics

The indole moiety of this compound is inherently fluorescent, making the compound a natural fluorescent probe. nih.gov Tryptophan is the most fluorescent of the natural amino acids, and its emission is highly sensitive to the polarity of its environment, the presence of quenching molecules, and its conformational rigidity. nih.govnih.gov This sensitivity is the basis for its use in probing biological systems and protein dynamics.

Studies on model compounds like N-acetyl-L-tryptophanamide (NATA) provide a clear framework for understanding the fluorescence behavior of this compound. The fluorescence of NATA is effectively quenched by molecules like acrylamide (B121943) and iodide, and these quenching studies reveal detailed information about diffusion and fluorophore-quencher interactions. nih.govresearchgate.net The quenching process can be complex, often involving transient effects immediately after excitation and mechanisms dependent on the distance between the fluorophore and the quencher. nih.govresearchgate.net

The environmental sensitivity allows this compound and its derivatives to be used for:

Monitoring Protein Folding: As a protein folds, the tryptophan residues often move from a polar aqueous environment to a nonpolar hydrophobic core, resulting in a blue shift (a shift to shorter wavelengths) and an increase in fluorescence quantum yield. nih.gov

Detecting Ligand Binding: The binding of a ligand near a tryptophan residue can alter its fluorescence through direct quenching or by changing the local environment. nih.gov

Enantioselective Recognition: Specially designed fluorescent probes have been developed to recognize L- and D-tryptophan enantiomers in aqueous solutions, highlighting the potential for creating systems that can selectively detect specific enantiomers of amino acids and their derivatives. rsc.org

The peptide bond itself can act as a weak quencher of indole fluorescence, an effect that becomes more significant with proximity and is relevant when tryptophanamide is incorporated into or interacts with peptides. acs.org

| Fluorophore | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ) | Key Application Principle |

|---|---|---|---|---|

| Tryptophan (in water) | ~280 | ~348 | 0.13 | Intrinsic protein fluorescence. nih.gov |

| N-Acetyl-L-tryptophanamide (NATA) | ~295 | ~355 | ~0.13 | Model compound for studying quenching and protein fluorescence. nih.govnih.gov |

| Indole (in water) | ~285 | ~350 | N/A | Core fluorophore of tryptophan. acs.org |

| 7-Azatryptophan (B1233867) | ~290 | ~370 | N/A | Used in synthetic peptide probes for detecting molecules like heme. rsc.org |

This compound as a Building Block in Complex Chemical Synthesis for Research

Beyond its use as an analytical probe, this compound serves as a chiral building block for the synthesis of more complex molecules with specific three-dimensional structures and biological functions. ontosight.aiillinois.edu Its defined stereochemistry is essential for constructing molecules intended to interact with chiral biological targets like enzymes and receptors.

Research has shown that tryptophanamide derivatives can be used to create novel supramolecular structures. For example, a derivative of L-tryptophanamide functionalized with a thymine (B56734) nucleobase was designed to self-assemble into stable spherical nano-aggregates in aqueous solution. oiccpress.comcnr.it These nanosystems were investigated for their potential in drug delivery, demonstrating the ability to encapsulate a model drug, curcumin. oiccpress.com While this specific study used the L-enantiomer, the D-enantiomer can be used to construct enantiomeric or diastereomeric systems with potentially different self-assembly properties or biological interactions.

Furthermore, this compound is explicitly used as a scaffold in medicinal chemistry. The compound N-(3-chlorophenyl)-N-(ethoxycarbonyl)-D-tryptophanamide is an example of a more complex molecule built upon the this compound core, synthesized for screening in drug discovery programs. ontosight.ai The use of such building blocks allows for the systematic modification of a core structure to explore how changes affect biological activity. ontosight.aiillinois.edu The synthesis of conformationally constrained amino acids is a key strategy in drug design, and tryptophanamide provides a versatile starting point for such endeavors. nih.gov

| Building Block Derivative | Resulting Complex Structure/System | Research Application | Reference |

|---|---|---|---|

| (5-fluoro-2,4-dinitrophenyl)-Nα-D-tryptophanamide | Chiral Derivatizing Agent (D-FDTA) | Amino acid configurational analysis | researchgate.net |

| Thyminyl L-tryptophanamide (TrpT) | Self-assembling nanoaggregates | Potential drug delivery systems | oiccpress.comcnr.it |

| N-(3-chlorophenyl)-N-(ethoxycarbonyl)-D-tryptophanamide | Screening Compound (CHEMBL1401950) | Medicinal chemistry and drug discovery | ontosight.ai |

Future Research Directions and Emerging Paradigms for D Tryptophanamide

Integration of Advanced Omics Technologies in D-Tryptophanamide Research

The future of this compound research will heavily rely on the application of advanced "omics" technologies to achieve a holistic understanding of its biological interactions. nih.gov These high-throughput methods allow for the comprehensive analysis of molecules within a biological system, moving beyond single-target investigations. nih.govnih.gov Technologies such as high-throughput sequencing and mass spectrometry are central to these approaches. nih.gov The integration of genomics, transcriptomics, proteomics, and metabolomics will be crucial for mapping the compound's mechanism of action and identifying its metabolic fate. nih.gov For instance, untargeted metabolomics has already been instrumental in identifying compounds like tryptophanamide in biological samples. impactaging.com

Future research can leverage these platforms in a more targeted manner. Proteomics, for example, can identify proteins that directly bind to or are modulated by this compound, revealing its primary targets. Transcriptomics can show how the compound alters gene expression, providing insight into the cellular pathways it affects. Metabolomics will be essential for tracking the conversion of this compound into D-tryptophan and other potential metabolites, while genomics could uncover genetic predispositions that influence an individual's response to the compound. The convergence of these datasets, often referred to as multi-omics or integrated omics, will provide a powerful, system-level view of this compound's biological role. researchgate.net

Table 1: Application of Omics Technologies in this compound Research

| Omics Technology | Research Application | Potential Insights |

|---|---|---|

| Genomics | Whole-genome sequencing to identify genetic variations influencing response to this compound. | Discovery of genes and pathways associated with this compound sensitivity or metabolism. |

| Transcriptomics | RNA-sequencing of cells or tissues treated with this compound to analyze changes in gene expression. | Identification of cellular pathways and biological processes modulated by the compound. |

| Proteomics | Mass spectrometry-based proteomics to identify proteins that interact with this compound or whose expression/activity is altered. | Elucidation of direct molecular targets and downstream protein-level effects. |

| Metabolomics | Untargeted and targeted metabolomics to track the metabolic fate of this compound and its impact on cellular metabolism. | Mapping of metabolic pathways, identification of novel metabolites, and understanding of its conversion to D-tryptophan. impactaging.com |

| Interactomics | Techniques like protein-protein interaction (PPI) analysis to map the network of interactions affected by this compound. | Understanding the broader biological network and off-target effects of the compound. nih.gov |

Novel Methodologies for this compound Synthesis with Enhanced Efficiency and Selectivity

This compound is a key intermediate in the production of D-tryptophan, an important building block for pharmaceuticals. technologypublisher.com Traditional methods for producing D-tryptophan often involve the resolution of a racemic mixture of D,L-tryptophanamide. google.com These methods include using enzymes like D-amidase to selectively hydrolyze this compound or L-amidase to hydrolyze the L-enantiomer, leaving the desired this compound to be chemically processed. google.com However, these kinetic resolution processes are inherently limited to a 50% theoretical yield. technologypublisher.comjiangnan.edu.cn

Future research is focused on developing more efficient and selective synthesis methodologies. A significant area of advancement is the use of dynamic kinetic resolution (DKR) cascades. jiangnan.edu.cn This approach combines an enantioselective enzyme with a racemase, which continuously converts the unwanted L-enantiomer back into the racemic mixture, allowing for a theoretical yield approaching 100%. jiangnan.edu.cn For example, a three-enzyme cascade using a hydantoin (B18101) racemase, a D-hydantoinase, and a D-carbamoylase has been successfully developed to produce D-tryptophan with high yield and enantioselectivity. jiangnan.edu.cn

Further research will likely explore the discovery and engineering of novel enzymes with improved substrate specificity, stability, and efficiency for direct conversion pathways. The development of single-module non-ribosomal peptide synthetases, such as IvoA from Aspergillus nidulans, which catalyzes the direct stereoinversion of L-tryptophan to D-tryptophan, represents a paradigm shift away from resolution-based methods. technologypublisher.com Applying similar enzymatic engineering principles to the synthesis or conversion of this compound could lead to highly efficient, one-step production processes.

Table 2: Comparison of Synthesis Strategies Involving this compound

| Synthesis Method | Description | Advantages | Challenges & Future Directions |

|---|---|---|---|

| D-Amidase Method | Selective enzymatic hydrolysis of this compound from a D,L-racemate. google.com | High enantioselectivity. | 50% theoretical yield limit; requires efficient separation of product from remaining L-amide. |

| L-Amidase Method | Selective hydrolysis of L-tryptophanamide, leaving this compound for subsequent chemical hydrolysis. google.comresearchgate.net | High enantioselectivity. | 50% theoretical yield limit; requires a separate chemical hydrolysis step. |

| Dynamic Kinetic Resolution (DKR) | Combines enantioselective hydrolysis with in-situ racemization of the unwanted enantiomer. jiangnan.edu.cn | Theoretical yield up to 100%; high enantioselectivity. | Requires optimization of a multi-enzyme system; enzyme stability and compatibility. |

| Novel Biocatalysts | Discovery or engineering of new enzymes for direct, high-efficiency synthesis or conversion. technologypublisher.com | Potential for one-step reactions; high yield and purity. | Enzyme discovery and protein engineering efforts are resource-intensive. |

Elucidation of Undiscovered Biological Targets and Mechanisms of Action for this compound

While much of the focus has been on its role as a synthetic precursor, the intrinsic biological activity of this compound remains largely unexplored. The indole (B1671886) moiety, a core component of its structure, is known to interact with a wide range of biological receptors and enzymes. Future research must aim to deconstruct the specific interactions of this compound to uncover its unique biological targets and mechanisms of action.

Studies on related indole derivatives provide a roadmap for this exploration. For instance, compounds with similar structures have been shown to interact with membranes and tryptophan residues within proteins, suggesting a potential role for this compound in modulating membrane-dependent processes like viral fusion. plos.org The tryptophan analogue N-acetyl-L-tryptophanamide (NATA) is frequently used as a model to study the photophysics and environmental sensitivity of tryptophan residues in proteins, indicating the utility of these molecules as biological probes. aip.orgresearchgate.netfrontiersin.org Furthermore, derivatives of tryptophanamide have been investigated for their activity at melanocortin receptors, which are involved in physiological processes like energy homeostasis.

Future investigations should employ high-throughput screening against diverse panels of receptors, enzymes, and ion channels. Biophysical techniques such as surface plasmon resonance and isothermal titration calorimetry can be used to quantify binding affinities to identified targets. Given that D-tryptophan has known immunomodulatory functions, a key research avenue will be to determine if this compound shares these properties or acts as a prodrug, being converted to D-tryptophan by amidases in the body. frontiersin.org

Table 3: Potential Biological Targets and Mechanisms for Future Investigation

| Potential Target Class | Rationale / Related Findings | Proposed Research Approach |

|---|---|---|

| G-Protein Coupled Receptors (GPCRs) | Derivatives have shown activity at melanocortin receptors. The indole structure is a common motif in GPCR ligands. | High-throughput screening against a broad panel of GPCRs; functional cell-based assays. |

| Cellular Membranes | Related indole compounds interact with lipid bilayers and can inhibit viral membrane fusion. plos.org | Membrane permeation assays nih.gov; biophysical studies (e.g., NMR, fluorescence) with liposomes. |

| Enzymes (e.g., Amidases, Metabolic Enzymes) | This compound is a known substrate for amidases. google.com Its downstream metabolite, D-tryptophan, interacts with enzymes like IDO. frontiersin.org | In vitro enzyme assays to determine metabolic stability and identify converting enzymes; metabolomic profiling. |

| Tryptophan-Binding Proteins | The indole side chain is crucial for protein structure and interaction. plos.org | Affinity purification-mass spectrometry to pull down interacting proteins from cell lysates. |

Application of this compound in Advanced In Vitro and Organoid Models for Mechanistic Insights

To translate findings from molecular studies into a physiological context, advanced in vitro models are indispensable. Traditional 2D cell cultures often fail to replicate the complex cellular heterogeneity and architecture of native tissues. frontiersin.org Organoids—three-dimensional, self-organizing structures derived from stem cells—have emerged as powerful models that more closely mimic the physiology of human organs like the intestine and lung. nih.govnih.govbiorxiv.org

The application of this compound to organoid models represents a significant future direction for research. Intestinal organoids, which contain multiple differentiated cell types (e.g., enterocytes, goblet cells) and form a functional epithelial barrier, are particularly relevant. frontiersin.orgnih.gov These "mini-guts" can be used to study the absorption and transport of this compound, its potential conversion to D-tryptophan by gut epithelial cells, and its effects on intestinal barrier integrity. nih.gov Given the role of gut microbiota and D-amino acids in immune modulation, co-culturing intestinal organoids with immune cells or microbial species could provide profound insights into the compound's effect on gut homeostasis. frontiersin.orgnih.gov

These advanced models allow for the investigation of complex biological questions that are not addressable in simpler systems. For example, researchers can assess how the differentiation state of intestinal cells influences the biological response to this compound, a factor known to impact drug toxicity. frontiersin.org Such studies will be crucial for understanding the compound's potential therapeutic effects or liabilities in a system that better reflects human physiology.

Table 4: Potential Applications of this compound in Organoid Models

| Organoid Model | Research Question | Experimental Readouts |

|---|---|---|

| Intestinal Organoids | How does this compound affect intestinal barrier function and cell differentiation? | Transepithelial electrical resistance (TEER); marker expression for stem, progenitor, and differentiated cells. frontiersin.org |

| Intestinal Organoids | Is this compound absorbed and metabolized by intestinal epithelial cells? | LC-MS analysis of compound and metabolite levels in apical vs. basolateral compartments. |

| Immune-Competent Organoid Co-cultures | Does this compound modulate inflammatory responses in the gut? | Cytokine profiling; analysis of immune cell migration and activation. nih.gov |

| Hepatic Organoids | What is the first-pass metabolism of this compound in a liver model? | Identification of metabolites; assessment of potential hepatotoxicity. |

Q & A

Q. Q1. What analytical techniques are most effective for characterizing D-tryptophanamide in chiral synthesis?

To confirm the structural integrity and enantiomeric purity of this compound, researchers should employ a combination of:

- Nuclear Magnetic Resonance (NMR) : For resolving stereochemical configurations (e.g., coupling patterns in -NMR and -NMR) .

- High-Performance Liquid Chromatography (HPLC) : Chiral columns (e.g., amylose- or cellulose-based) can separate enantiomers and quantify purity .

- Mass Spectrometry (MS) : Validates molecular weight and detects byproducts from incomplete coupling reactions .

Q. Q2. What synthetic pathways are commonly used to prepare this compound derivatives?

this compound is typically synthesized via:

- Phosphonamidite Coupling : Reacting phosphonochloridates with this compound in the presence of catalysts like AgCN. However, competing side reactions (e.g., formation of δ1H = 180 ppm byproducts) require careful optimization of reaction stoichiometry and temperature .

- One-Pot Procedures : Sequential coupling and deprotection steps to minimize intermediate isolation, though yields may vary due to instability of intermediates .

Advanced Research Questions

Q. Q3. How can researchers address contradictory data in this compound coupling yields under varying catalytic conditions?

Discrepancies in yields (e.g., 0–40% in phosphonate diester synthesis) often arise from:

- Catalyst Selection : AgCN improves coupling efficiency but may form insoluble complexes with byproducts. Alternative catalysts (e.g., BOP reagents) should be tested .

- Reagent Purity : Trace moisture or impurities in phosphonochloridates can derail reactions. Pre-treatment with molecular sieves or recrystallization is recommended .

- Kinetic vs. Thermodynamic Control : Monitor reaction progress via TLC or in-situ NMR to identify optimal stopping points before side reactions dominate .

Q. Q4. What methodological strategies resolve stereochemical instability in this compound during peptide ligation?

To mitigate racemization or epimerization:

- Low-Temperature Reactions : Perform couplings at –20°C to reduce kinetic energy-driven configurational changes .

- Protecting Group Strategy : Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to shield the α-amino group during phosphonamidite formation .

- Post-Synthesis Analysis : Employ circular dichroism (CD) spectroscopy to verify retention of chirality in final products .

Q. Q5. How can computational modeling enhance the design of this compound-based haptens for antibody induction?

- Molecular Dynamics (MD) Simulations : Predict binding conformations between this compound haptens and antibody paratopes, focusing on hydrogen-bonding networks and steric complementarity .

- Density Functional Theory (DFT) : Calculate energy barriers for hapten-antibody interactions to prioritize synthetically feasible derivatives .